molecular formula C16H12Cl2O3 B11814389 3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

Cat. No.: B11814389
M. Wt: 323.2 g/mol
InChI Key: HPZBXGHAOLWSQK-UHFFFAOYSA-N
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Description

3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the reaction of 2-chlorophenol with 5-chloro-2-hydroxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to a Wittig reaction to introduce the prop-2-enoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

3-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H12Cl2O3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)

InChI Key

HPZBXGHAOLWSQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl

Origin of Product

United States

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